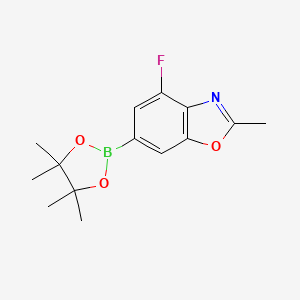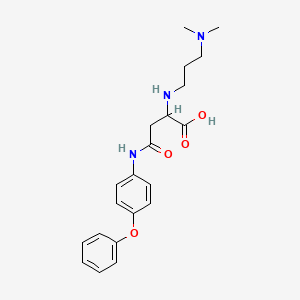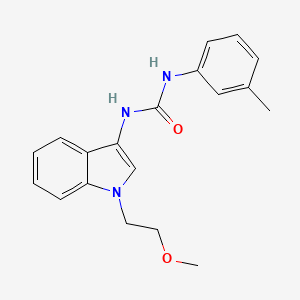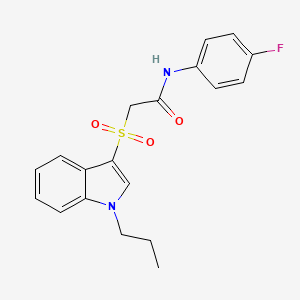![molecular formula C14H16ClNO B2722884 2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone CAS No. 2411181-45-6](/img/structure/B2722884.png)
2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CMPE and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of CMPE involves binding to the allosteric site of the α7 nAChR, which results in an increase in the receptor's activity. This leads to an increase in the release of neurotransmitters such as acetylcholine, which plays a crucial role in cognitive function and memory. The enhanced activity of α7 nAChR by CMPE has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects
CMPE has been shown to improve cognitive function and memory in animal models. This compound has also been shown to increase the release of neurotransmitters such as acetylcholine, which plays a crucial role in cognitive function and memory. Additionally, CMPE has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPE has several advantages for lab experiments, including its potency and selectivity for the α7 nAChR. This compound has also been shown to have a high affinity for the allosteric site of the α7 nAChR, making it a reliable tool for studying the function of this receptor. However, CMPE has some limitations for lab experiments, including its potential toxicity and the need for further investigation into its long-term effects.
Direcciones Futuras
There are several future directions for the study of CMPE, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the long-term effects and potential toxicity of CMPE is needed. The development of more potent and selective allosteric modulators of the α7 nAChR is also an area of future research. Finally, the potential use of CMPE in the treatment of other neurological disorders, such as schizophrenia and depression, is an area of interest for future research.
Conclusion
In conclusion, CMPE is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to act as a positive allosteric modulator of the α7 nAChR, leading to improved cognitive function and memory in animal models. CMPE has several advantages for lab experiments, including its potency and selectivity for the α7 nAChR. However, further investigation into the long-term effects and potential toxicity of CMPE is needed. Overall, CMPE has the potential to be a valuable tool for studying the function of the α7 nAChR and may have therapeutic applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CMPE involves the reaction of 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-ol with 2-chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is purified using column chromatography to obtain the final product, CMPE. This synthesis method has been optimized and modified to improve the yield and purity of CMPE, making it a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
CMPE has been investigated for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. CMPE has been shown to enhance the activity of α7 nAChR, leading to improved cognitive function and memory in animal models.
Propiedades
IUPAC Name |
2-chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-2-4-11(5-3-10)14-6-12(14)8-16(9-14)13(17)7-15/h2-5,12H,6-9H2,1H3/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCCWSMFINXPF-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CN(C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]23C[C@H]2CN(C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)


![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)


![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)
![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)
